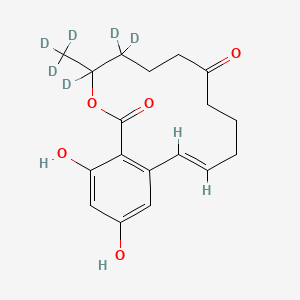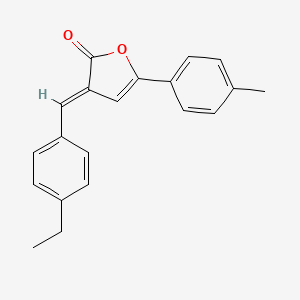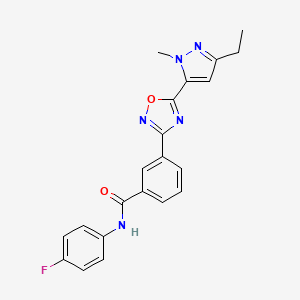
Antifungal agent 77
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal Agent 77 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target fungal cell membranes, disrupting their integrity and leading to cell death. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both medical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 77 typically involves multiple steps, starting with the preparation of key intermediates. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions: Antifungal Agent 77 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific moieties to enhance activity.
Substitution: Introduction of various substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include derivatives with enhanced antifungal activity and modified pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Antifungal Agent 77 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antifungal mechanisms.
Biology: Investigated for its effects on fungal cell biology and metabolism.
Medicine: Applied in the treatment of systemic and superficial fungal infections.
Industry: Utilized in the preservation of materials prone to fungal contamination.
Mecanismo De Acción
The mechanism of action of Antifungal Agent 77 involves:
Targeting Ergosterol: Binding to ergosterol in the fungal cell membrane, disrupting its structure.
Cell Membrane Disruption: Leading to increased membrane permeability and cell death.
Inhibition of Enzymes: Blocking key enzymes involved in ergosterol biosynthesis, further weakening the cell membrane.
Comparación Con Compuestos Similares
Posaconazole: Another antifungal agent targeting ergosterol synthesis.
Voriconazole: Known for its broad-spectrum antifungal activity.
Itraconazole: Effective against a variety of fungal pathogens.
Uniqueness: Antifungal Agent 77 stands out due to its high potency and broad-spectrum activity. Its unique mechanism of action and ability to overcome resistance make it a valuable addition to the antifungal arsenal.
Propiedades
Fórmula molecular |
C21H18FN5O2 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
3-[5-(5-ethyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C21H18FN5O2/c1-3-16-12-18(27(2)25-16)21-24-19(26-29-21)13-5-4-6-14(11-13)20(28)23-17-9-7-15(22)8-10-17/h4-12H,3H2,1-2H3,(H,23,28) |
Clave InChI |
AVAZQGYRWQFUBV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
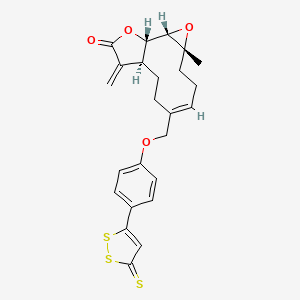
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)



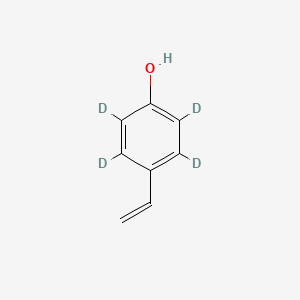

![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
